Aviptadil

描述

属性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUWHHLIZKOSMS-RIWXPGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H237N43O43S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40077-57-4 | |

| Record name | Aviptadil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Aviptadil on VPAC1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviptadil, a synthetic formulation of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP), exerts its pleiotropic physiological effects primarily through the activation of the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). As a member of the Class B G-protein coupled receptor (GPCR) family, VPAC1 is a key therapeutic target for a range of conditions, particularly those involving inflammation and pulmonary distress.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signal transduction cascades, and cellular consequences initiated by the binding of this compound to the VPAC1 receptor. It includes a summary of quantitative binding and functional data, detailed experimental protocols for assessing receptor interaction, and visualizations of the core signaling pathways.

Molecular Interaction: this compound Binding to VPAC1

This compound is a 28-amino acid peptide identical to human VIP.[1] Its mechanism of action is initiated by its binding to the VPAC1 receptor, a transmembrane protein widely distributed in tissues including the lungs, intestine, liver, and on T-lymphocytes.[3] The binding of peptide ligands to Class B GPCRs like VPAC1 is characterized by a "two-site" or "ligand-trap" model:

-

Initial Binding (Trap): The central and C-terminal regions of the this compound peptide, which form an alpha-helix, first engage with the large N-terminal extracellular domain (N-ted) of the VPAC1 receptor.[4] This initial, lower-affinity interaction serves to "trap" the ligand and correctly orient it.[4][5]

-

Activation Binding: Following the initial binding, the N-terminus of this compound interacts with the transmembrane helices and extracellular loops of the receptor. This second interaction drives a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling.[5]

VPAC1 receptors bind both this compound (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similarly high affinity.[3]

Signal Transduction Pathways

Upon activation by this compound, the VPAC1 receptor modulates intracellular signaling primarily through the canonical Gαs-protein pathway, with the potential to engage other G-protein subtypes.

Primary Pathway: Gαs / Adenylyl Cyclase / cAMP

The predominant signaling cascade activated by this compound is mediated by the Gs alpha subunit (Gαs).[6] This pathway is central to many of the peptide's therapeutic effects, including smooth muscle relaxation and anti-inflammatory actions.[2]

-

G-Protein Coupling: Ligand-bound VPAC1 undergoes a conformational shift, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

G-Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2]

-

Downstream Effectors: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to changes in gene expression that underpin many of this compound's cellular effects.[6]

Secondary Pathways: Gαq / Phospholipase C

VPAC1 receptors can also couple to other G-proteins, such as those of the Gαq family, which activate the Phospholipase C (PLC) pathway.[6] This coupling leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound (as VIP) with the VPAC1 receptor has been quantified through binding affinity and functional potency assays. Binding affinity, represented by the dissociation constant (Kd), indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. Functional potency, represented by the half-maximal effective concentration (EC50), measures the concentration required to elicit 50% of the maximum biological response (e.g., cAMP production).

Table 1: Binding Affinity of VIP for Human VPAC1 Receptor

| Ligand | Receptor Component | Method | Kd Value (μM) | Reference |

|---|---|---|---|---|

| VIP | Recombinant N-terminal Ectodomain (N-ted) | Surface Plasmon Resonance | 0.54 | [5] |

Note: This Kd value reflects binding to the isolated extracellular domain, which is known to be of lower affinity than binding to the full-length receptor.

Table 2: Functional Potency of VIP at the Human VPAC1 Receptor

| Ligand | Cellular Response | Cell Type | pEC50 (-logEC50 M) | EC50 (nM) | Reference |

|---|---|---|---|---|---|

| VIP | cAMP Production | Stably Transfected Cells | 9.08 | 0.83 | [6] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Cellular and Physiological Consequences of VPAC1 Activation

The signaling cascades initiated by this compound binding to VPAC1 translate into significant cellular and physiological effects, particularly in the pulmonary and immune systems.

-

Anti-inflammatory and Immunomodulatory Effects: VPAC1 activation inhibits the production and release of pro-inflammatory cytokines, such as TNF-alpha and IL-6.[7][8] It also promotes a balanced immune response by supporting the function of regulatory T-cells.[8]

-

Pulmonary Protection: In the lungs, where VPAC1 receptors are abundant, this compound's effects are multifaceted:[9]

-

Bronchodilation: The cAMP-mediated pathway leads to the relaxation of airway smooth muscle.[2]

-

Alveolar Cell Protection: this compound protects alveolar type II (AT-II) cells, which are critical for gas exchange and are targeted by viruses like SARS-CoV-2, from apoptosis (programmed cell death).[10]

-

Surfactant Production: It stimulates the production of pulmonary surfactant by AT-II cells, which is essential for maintaining lung compliance and preventing alveolar collapse.[8]

-

Endothelial Barrier Protection: this compound helps preserve the integrity of the pulmonary endothelium, reducing vascular permeability and the risk of edema and Acute Respiratory Distress Syndrome (ARDS).[2]

-

Key Experimental Protocols

The characterization of this compound's interaction with the VPAC1 receptor relies on standardized in-vitro assays.

Radioligand Binding Assay (for Affinity)

This assay quantifies the binding of a radiolabeled ligand to the receptor to determine affinity (Kd) and receptor density (Bmax).

-

Objective: To determine the dissociation constant (Kd) of this compound for the VPAC1 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing human VPAC1.

-

Radioligand (e.g., ¹²⁵I-VIP).

-

Unlabeled this compound (as the competitor).

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and 0.1% BSA).

-

Glass fiber filters and a cell harvester/filtration apparatus.

-

Gamma counter.

-

-

Methodology:

-

Incubation: A fixed concentration of ¹²⁵I-VIP and varying concentrations of unlabeled this compound are incubated with the VPAC1-expressing cell membranes in binding buffer.

-

Equilibrium: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters trap the membranes.

-

Washing: Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated and plotted against the concentration of unlabeled this compound to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) and Ki (an indicator of affinity) are derived.

-

References

- 1. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]

- 4. VPAC1 receptor binding site: contribution of photoaffinity labeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emjreviews.com [emjreviews.com]

- 8. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrc.in [ijrc.in]

- 10. researchgate.net [researchgate.net]

Aviptadil's Downstream Signaling in Lung Epithelial Cells: A Technical Guide

Introduction

Aviptadil, a synthetic formulation of Vasoactive Intestinal Peptide (VIP), is a neuropeptide with significant therapeutic potential for inflammatory and injury-related lung conditions, including Acute Respiratory Distress Syndrome (ARDS).[1][2][3] VIP is widely distributed throughout the body, with particularly high concentrations (approximately 70%) in the lung.[4][5] It exerts pleiotropic effects, including potent anti-inflammatory, immunomodulatory, bronchodilatory, and cytoprotective actions.[1] This guide provides an in-depth examination of the molecular signaling pathways activated by this compound in lung epithelial cells, summarizing key quantitative data and detailing relevant experimental protocols for researchers and drug development professionals.

The primary mechanism of this compound is initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of lung cells, particularly Alveolar Type II (AT-II) cells.[4][6] These cells are critical for lung function, responsible for producing pulmonary surfactant and serving as progenitors for alveolar regeneration.[7][8] this compound primarily interacts with the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly located in lung tissue and on T lymphocytes.[4][5][9]

Core Signaling Pathway: VPAC1 Receptor Activation

Upon binding to the VPAC1 receptor on lung epithelial cells, this compound triggers a canonical G-protein signaling cascade. The VPAC1 receptor is coupled to a stimulatory G-protein (Gs), which, when activated, initiates a series of intracellular events culminating in diverse cellular responses.

The central event in this pathway is the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] This elevation in intracellular cAMP is a critical second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus, where it modulates the transcription of genes involved in inflammation, cell survival, and surfactant production.[5]

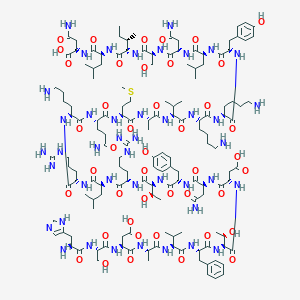

Caption: this compound binds to the VPAC1 receptor, activating a Gs-protein/cAMP/PKA signaling cascade.

Downstream Cellular Effects in Lung Epithelia

The activation of the VPAC1 signaling pathway by this compound leads to several critical downstream effects that protect and restore lung function.

-

Anti-Inflammatory Action: this compound potently suppresses the production and release of pro-inflammatory cytokines, a key driver of lung injury in ARDS.[1] It has been shown to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][10] This anti-inflammatory effect is mediated, in part, by the PKA-dependent modulation of transcription factors like NF-κB and CREB.[5]

-

Upregulation of Surfactant Production: Pulmonary surfactant is essential for maintaining alveolar stability and facilitating gas exchange. This compound stimulates AT-II cells to increase surfactant production.[3][4] This is achieved by upregulating key components and enzymes, including surfactant protein A (SP-A) and choline phosphate cytidylyl transferase, a rate-limiting enzyme in phosphatidylcholine synthesis.[3][4] The transcription factor c-Fos is also induced, further promoting surfactant synthesis.[4][11]

-

Inhibition of Apoptosis: this compound protects lung epithelial cells from programmed cell death (apoptosis).[2][3] In response to injury, such as viral infection or inflammation, AT-II cells can undergo apoptosis, compromising the integrity of the alveolar barrier. This compound prevents this by blocking the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[6][12]

-

Antiviral Effects: Studies have shown that this compound can inhibit the replication of SARS-CoV-2 in human lung epithelial cells (Calu-3) and monocytes.[4][13] This suggests a direct role in reducing viral load within the lung, in addition to mitigating the host's inflammatory response.

Quantitative Data Summary

The following table summarizes key quantitative findings from clinical and preclinical studies on the effects of this compound.

| Parameter Measured | Finding | Context | Reference |

| Clinical Recovery | 9-fold increase in odds of being alive and free from respiratory failure. | Randomized controlled trial in patients with COVID-19 ARDS. | [3] |

| Survival | 2-fold increased odds of survival at 60 days. | Randomized controlled trial in patients with critical COVID-19. | [11] |

| IL-6 Levels | Statistically significant reduction in IL-6 cytokine release by day 3. | Randomized controlled trial in patients with critical COVID-19. | [11] |

| TNF-α Levels | Significant reduction in bronchoalveolar lavage fluid. | Phase II clinical study in patients with sarcoidosis. | [4] |

| Radiological Improvement | Significant improvement in RALE scores (from 6.42 to 2.5). | Retrospective study in patients with viral-related severe ARDS. | [14] |

| Inflammatory Markers | Significant decline in C-reactive protein (CRP) values (from 204.9 to 12.1). | Retrospective study in patients with viral-related severe ARDS. | [14] |

Experimental Protocols & Workflow

Investigating the downstream effects of this compound requires a combination of cell culture, biochemical assays, and protein analysis techniques. The following workflow and protocols provide a guide for studying these pathways in a laboratory setting.

Caption: Workflow for studying this compound's effects on lung epithelial cells.

cAMP Measurement Assay

This protocol measures intracellular cAMP levels following this compound stimulation. Commercial kits (e.g., cAMP-Glo™ Assay) are commonly used.[15][16]

Methodology:

-

Cell Seeding: Plate lung epithelial cells (e.g., A549 or primary cells) in a 96-well or 384-well plate and culture overnight.[17]

-

Induction: Remove culture medium and add this compound at desired concentrations (e.g., 0.1 nM to 1 µM) diluted in stimulation buffer. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Add lysis buffer to the wells to release intracellular cAMP.

-

cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP present is inversely proportional to PKA activity.

-

ATP Measurement: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.

-

Data Acquisition: Read luminescence on a microplate reader. The light signal is inversely proportional to the cAMP concentration.

-

Analysis: Generate a standard curve using known cAMP concentrations to interpolate the cAMP levels in the experimental samples.[16]

Cytokine Quantification by ELISA

This protocol quantifies the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[18][19]

Methodology:

-

Sample Collection: After treating cells with this compound for a specified period (e.g., 6-24 hours), collect the culture supernatant and centrifuge to remove cellular debris.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[19]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known cytokine concentration and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot a standard curve and determine the concentration of cytokines in the samples.[20][21]

Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression or phosphorylation status of key signaling proteins (e.g., p-CREB, c-Fos).[22][23][24]

Methodology:

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23][25]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[22]

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.[22]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. This compound: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emjreviews.com [emjreviews.com]

- 5. ijrc.in [ijrc.in]

- 6. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhaled this compound Is a New Hope for Recovery of Lung Damage due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. providence.elsevierpure.com [providence.elsevierpure.com]

- 14. ijccm.org [ijccm.org]

- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 16. cAMP-Glo™ Max Assay [promega.com]

- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 18. Measurement of cytokines by ELISA [bio-protocol.org]

- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. h-h-c.com [h-h-c.com]

- 22. 2.10. Lung Western Blotting Analysis [bio-protocol.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Western blot analysis. [bio-protocol.org]

- 25. pubcompare.ai [pubcompare.ai]

Cellular Targets of Aviptadil in the Immune System: A Technical Guide

Abstract

Aviptadil, a synthetic formulation of the endogenous Vasoactive Intestinal Peptide (VIP), has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Its therapeutic potential, particularly in the context of acute respiratory distress syndrome (ARDS) and other inflammatory conditions, stems from its interaction with specific cellular targets within the immune system.[2][3] This document provides an in-depth technical overview of these cellular targets, the associated signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these interactions. This compound's primary mechanism involves binding to G-protein coupled receptors VPAC1 and VPAC2, which are expressed on a variety of immune cells, thereby modulating cytokine production, promoting anti-inflammatory phenotypes, and protecting host cells from inflammatory damage.[1][4]

Primary Cellular Receptors and Distribution

This compound exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs) belonging to the secretin receptor superfamily:

-

VPAC1 (Vasoactive Intestinal Peptide Receptor 1): Predominantly found in lung tissue and on T lymphocytes.[2][5][6][7]

-

VPAC2 (Vasoactive Intestinal Peptide Receptor 2): Primarily expressed on smooth muscle, mast cells, and the basal part of the lung mucosa.[2][6][7][8]

Both VIP and this compound bind to these receptors with high affinity, initiating downstream signaling cascades.[9] The differential expression of these receptors on various immune cells dictates the specific immunomodulatory effects of the peptide.

Key Immune Cell Targets and Mechanisms of Action

This compound targets a broad range of immune cells, orchestrating a shift from a pro-inflammatory to an anti-inflammatory and regulatory state.

T Lymphocytes

T cells are a major target for this compound, with VPAC1 being the predominant receptor.[6][7] Its effects include:

-

Inhibition of Pro-inflammatory T Cells: this compound inhibits the proliferation of T lymphocytes and dampens the activity of pro-inflammatory T-helper 1 (Th1) and Th17 cells.[5][6][10]

-

Promotion of Regulatory Phenotypes: It promotes the differentiation of T-helper 2 (Th2) lymphocytes and induces the activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation.[1][5][10] In studies on sarcoidosis, inhaled this compound was shown to increase the population of CD4+ CD127- CD25+ T cells, a key Treg phenotype.[5][7]

Monocytes and Macrophages

These innate immune cells are critical mediators of inflammation and are significantly modulated by this compound.

-

Suppression of Pro-inflammatory Cytokines: this compound effectively inhibits the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from activated monocytes and macrophages.[1][11] This action is central to its ability to mitigate the "cytokine storm" associated with conditions like ARDS.[3][12][13][14]

-

Antiviral Effects: In vitro studies have shown that VIP can inhibit the replication of SARS-CoV-2 in human monocytes, suggesting a direct antiviral component to its mechanism.[5][6][7]

Dendritic Cells (DCs)

This compound influences dendritic cells, which bridge the innate and adaptive immune responses. It can inhibit the release of chemokines from DCs, thereby reducing the recruitment of inflammatory cells to sites of injury.[8] Furthermore, VIP can promote the development of tolerogenic dendritic cells, which in turn support the induction of Tregs.[15]

Alveolar Type II (AT-II) Cells

While not classic immune cells, AT-II cells in the lung are a primary target for both SARS-CoV-2 and this compound, and they play a crucial role in pulmonary immune defense.[8][10]

-

Receptor-Mediated Protection: AT-II cells express high levels of the VPAC1 receptor.[5][6] this compound binding to this receptor protects the cells from apoptosis (programmed cell death) by inhibiting pathways such as NMDA-induced caspase-3 activity.[8][10][16] This is critical for preserving the integrity of the alveolar-capillary barrier.[1]

-

Surfactant Production: this compound stimulates the production of pulmonary surfactant, which is essential for lung function and has indirect benefits in reducing inflammation and injury.[2][5][17]

Signaling Pathways

Upon binding to VPAC1 or VPAC2 receptors, this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors. Notably, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB) while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, leading to a downstream reduction in the transcription of inflammatory cytokine genes.[11][15]

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in several studies. The following table summarizes key findings.

| Parameter Measured | Cell Type / System | Effect Observed | Study Context | Citation |

| Interleukin-6 (IL-6) | Patients with ARDS | 75% ± 3% average reduction | Clinical study in ARDS | [2] |

| Interleukin-6 (IL-6) | Patients with COVID-19 | Prevented sharp elevation compared to placebo | Phase 2b/3 Clinical Trial | [12][13] |

| Tumor Necrosis Factor-α (TNF-α) | Patients with Sarcoidosis | Significant reduction in BAL fluid | Phase II Clinical Study (Inhaled) | [5][7] |

| Regulatory T Cells (CD4+CD127-CD25+) | Patients with Sarcoidosis | Significant increment in BAL fluid | Phase II Clinical Study (Inhaled) | [5][7] |

| Viral Replication | Calu-3 cells, Monocytes | Inhibition of SARS-CoV-2 replication | In vitro experiments | [5][6][7][18] |

| Recovery from Respiratory Failure | Patients with COVID-19 | 2.6-fold increased odds of being free of respiratory failure at Day 7 vs. placebo | Clinical Trial | [19] |

Experimental Protocols

The mechanisms of this compound have been investigated through a combination of in vitro assays, animal models, and human clinical trials.

Protocol: Randomized Controlled Trial of IV this compound in ARDS

-

Objective: To assess the efficacy and safety of intravenous this compound in patients with respiratory failure from causes such as COVID-19 or sepsis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][12]

-

Participant Population: Adult patients admitted to an ICU with moderate to severe ARDS (e.g., P/F ratio < 150) requiring mechanical ventilation or high-flow oxygen therapy.[20]

-

Intervention: Patients are randomized to receive either this compound or a matching placebo. This compound is administered as a continuous intravenous infusion for 12 hours per day for three consecutive days, typically in escalating doses.[18][20]

-

Day 1: 50 pmol/kg/hr (or ~0.166 mcg/kg/hr)

-

Day 2: 100 pmol/kg/hr (or ~0.332 mcg/kg/hr)

-

Day 3: 150 pmol/kg/hr (or ~0.489 mcg/kg/hr)

-

-

Primary Endpoints: Key outcomes often include "alive and free from respiratory failure" at a predefined time point (e.g., Day 60) and overall mortality.[5][12]

-

Secondary/Exploratory Endpoints:

-

Change in oxygenation status (e.g., PaO2/FiO2 ratio).[21]

-

Measurement of inflammatory biomarkers (e.g., IL-6, CRP, D-Dimer, Ferritin) from blood samples collected at baseline and specified follow-up times (e.g., Day 7).[2][12]

-

Radiological assessment of lung injury.[21]

-

Time to recovery and duration of mechanical ventilation.[19]

-

-

Statistical Analysis: Analysis is typically performed on an intent-to-treat basis, comparing the proportion of patients meeting the primary endpoint in the this compound group versus the placebo group using appropriate statistical tests (e.g., logistic regression).

Protocol: In Vitro Cytokine Inhibition Assay

-

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, or specific cell lines (e.g., macrophages differentiated from THP-1 monocytes) are cultured.

-

Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of this compound.

-

Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of cytokines (e.g., TNF-α, IL-6) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound and to calculate metrics such as the IC50 (the concentration of drug that inhibits the cytokine response by 50%).

Conclusion

This compound's therapeutic action is rooted in its targeted engagement with the VPAC1 and VPAC2 receptors on a multitude of cells central to the immune response. Its primary cellular targets include T lymphocytes, macrophages, dendritic cells, and pulmonary AT-II cells. By activating anti-inflammatory signaling pathways, inhibiting the production of key inflammatory mediators like IL-6 and TNF-α, promoting a regulatory T-cell environment, and exerting direct protective effects on lung epithelium, this compound offers a multifaceted approach to managing severe inflammatory conditions. The quantitative data from clinical and preclinical studies provide robust evidence for its potent immunomodulatory effects, positioning it as a significant candidate for further development in the treatment of ARDS and other diseases characterized by excessive inflammation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A multifaceted approach to mitigating hypoxemia in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relief Therapeutics studies this compound for Covid-19-related ARDS [clinicaltrialsarena.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. emjreviews.com [emjreviews.com]

- 6. ijrc.in [ijrc.in]

- 7. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]

- 8. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulation of innate immune responses by vasoactive intestinal peptide (VIP): its therapeutic potential in inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasoactive intestinal peptide: a neuropeptide with pleiotropic immune functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Use of IV Vasoactive Intestinal Peptide (this compound) in Patients With Critical COVID-19 Respiratory Failure: Results of a 60-Day Randomized Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NRx Pharmaceuticals Presents Evidence ZYESAMI™ (this compound) Helps Prevent "Cytokine Storm" in Patients with COVID-19 [prnewswire.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijccm.org [ijccm.org]

- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 19. zuventus.co.in [zuventus.co.in]

- 20. Role of Intravenous this compound in Sepsis Related Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of this compound, a Novel Therapy, on Clinical Outcomes of Patients with Viral-related Severe ARDS: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

The Aviptadil Peptide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the Aviptadil peptide. This compound is the synthetic form of the naturally occurring Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of physiological activities. This document details the initial isolation and characterization of VIP, provides in-depth protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary signaling pathways. Quantitative data on its synthesis and biological activity are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Characterization

Vasoactive Intestinal Peptide (VIP), the natural counterpart to this compound, was first discovered in 1970 by Dr. Sami I. Said and Dr. Viktor Mutt.[1] Initially identified for its potent vasodilatory effects in the intestine, it was later found to be widely distributed throughout the central and peripheral nervous systems, as well as in the respiratory, digestive, and cardiovascular systems.[1][2]

VIP is a 28-amino acid peptide belonging to the glucagon-secretin superfamily.[2] Its primary structure was elucidated, revealing the following amino acid sequence:

H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂

This compound is the synthetically produced version of this peptide, identical in sequence and biological function.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Principles of Fmoc-SPPS

Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.

-

Resin Selection : A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.

-

Amino Acid Protection : The α-amino group of each amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).

-

Deprotection : The Fmoc group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step.

-

Coupling : The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine of the resin-bound peptide.

-

Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Experimental Protocol: Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-SPPS.

Materials:

-

Rink Amide resin (substitution level ~0.5 mmol/g)

-

Fmoc-protected amino acids with acid-labile side-chain protection

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or suitable alternative coupling activators

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in the synthesis vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (First Amino Acid - Fmoc-Asn(Trt)-OH):

-

Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of HOBt in DMF.

-

Add 4 equivalents of DIC and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

Monitoring of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each of the remaining 27 amino acids in the this compound sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

-

Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and analytical RP-HPLC.

Purification and Characterization

Purification by RP-HPLC:

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[6][7]

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical RP-HPLC, and pooled.

-

Lyophilization: The purified peptide solution is lyophilized to obtain a white, fluffy powder.

Characterization:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

-

Analytical RP-HPLC: The purity of the final product is determined by analytical RP-HPLC, with purity levels typically exceeding 95% for research and therapeutic applications.

Quantitative Data on Synthesis

| Parameter | Typical Value | Reference |

| Crude Peptide Yield | 70-85% | General SPPS |

| Purity after RP-HPLC | >95% | [6][7] |

| Overall Yield | 15-30% | Estimated |

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2][9] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.

VPAC Receptor Signaling

-

Receptor Binding: this compound binds to the extracellular domains of VPAC1 or VPAC2 receptors on target cells.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11][12]

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the diverse physiological effects of this compound, including smooth muscle relaxation, anti-inflammatory responses, and regulation of hormone secretion.[2]

Biological Activity of this compound

The biological activity of this compound can be quantified by measuring its ability to stimulate cAMP production in cells expressing VPAC receptors.

| Parameter | Receptor | Cell Line | Value | Reference |

| Binding Affinity (Ki) | VPAC1 | CHO cells | ~1 nM | [13] |

| VPAC2 | CHO cells | ~1 nM | [13] | |

| Functional Potency (EC50) for cAMP accumulation | VPAC1 | CHO cells | ~0.1 nM | [13] |

| VPAC2 | CHO cells | ~0.1 nM | [13] | |

| Endogenous Receptors | Striatal Neurons | 10 nM | [10] |

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling through VPAC receptors.

Experimental Workflow for this compound Synthesis

Caption: Fmoc-SPPS workflow for this compound synthesis.

Conclusion

This compound, the synthetic form of VIP, is a peptide of significant interest due to its diverse biological activities. Its discovery paved the way for extensive research into its physiological roles. The well-established methods of Fmoc-based solid-phase peptide synthesis allow for its efficient and high-purity production, enabling further investigation and potential therapeutic applications. Understanding its synthesis and signaling pathways is crucial for the continued development of this compound as a therapeutic agent. This guide provides a foundational technical overview to support these research and development endeavors.

References

- 1. This compound- Class Effect of a Synthetic Vasoactive Intestinal Peptide as a Treatment Option in COVID-19 Patients with Severe Respiratory Failure [ijrc.in]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. chempep.com [chempep.com]

- 6. agilent.com [agilent.com]

- 7. hplc.eu [hplc.eu]

- 8. pharmtech.com [pharmtech.com]

- 9. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]

- 10. Vasoactive intestinal peptide actions on cyclic AMP levels in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism additional to cyclic AMP accumulation for vasoactive intestinal peptide-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vasoactive intestinal peptide elevates cyclic AMP levels and potentiates secretion in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Aviptadil's Molecular Engagement with SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), and SARS-CoV-2 proteins. The content herein summarizes key research findings, presents quantitative data from various studies, and offers detailed experimental methodologies to facilitate further investigation and drug development efforts in the context of COVID-19 and related respiratory syndromes.

Overview of this compound's Mechanism of Action

This compound has emerged as a potential therapeutic agent for COVID-19 due to its multifaceted mechanism of action that involves both direct interaction with viral components and modulation of the host's immune and cellular responses. Primarily known for its potent anti-inflammatory and immunomodulatory properties, this compound's engagement with the SARS-CoV-2 infection pathway is complex. It is understood to inhibit viral replication, protect lung cells from damage, and mitigate the hyper-inflammatory response often seen in severe cases of COVID-19.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data from in-vitro and in-silico studies on the interaction of this compound (or its natural counterpart, VIP) with SARS-CoV-2 and host cell components.

| Interaction | Molecule | Metric | Value | Cell/System | Citation |

| Viral Replication Inhibition | This compound/VIP | RNA Synthesis Reduction | 41% | Human Lung Epithelial Cells | [1] |

| Viral Replication Inhibition | This compound/VIP | RNA Synthesis Reduction | 33-45% | Human Primary Monocytes | [1] |

| Cytopathic Effect Reduction | This compound/VIP | LDH Release Reduction | 40% | Not Specified | [1] |

Note: Specific binding affinity data (e.g., Kd values) for this compound with SARS-CoV-2 proteins from experimental assays are not yet widely published. The data presented here are from functional assays.

Molecular Interactions with SARS-CoV-2 Proteins

In-silico molecular docking studies have provided insights into the potential direct interaction of this compound with SARS-CoV-2 non-structural proteins.

Interaction with nsp10/nsp16 Complex

Computational models suggest that this compound can bind to the non-structural protein 10 (nsp10) and non-structural protein 16 (nsp16) complex of SARS-CoV-2.[2][3] This complex possesses 2'-O-methyltransferase activity, which is crucial for capping the viral RNA. This capping process helps the virus to evade the host's innate immune recognition and ensures the stability and efficient translation of the viral RNA.[3] The binding of this compound to this complex is predicted to inhibit its enzymatic activity, thereby impeding viral replication.[2][3]

Modulation of Host Cell Machinery

This compound's primary therapeutic effects are believed to be mediated through its interaction with host cell receptors and the subsequent modulation of cellular pathways.

VPAC1 Receptor Binding and Downstream Signaling

This compound, as a VIP analog, binds to the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly expressed on alveolar type II (ATII) cells in the lungs.[2][4] This interaction triggers a cascade of intracellular signaling events that are largely protective for the lung tissue. Key downstream effects include:

-

Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][5] This is partly achieved through the inhibition of the NF-κB signaling pathway.[1][6]

-

Cell Protection: Prevention of apoptosis (programmed cell death) of ATII cells.[1][2]

-

Surfactant Production: Upregulation of surfactant production, which is essential for maintaining alveolar function and gas exchange.[1][4]

Indirect Effects on Viral Entry

Recent studies have proposed an indirect mechanism by which VIP may hinder SARS-CoV-2 entry into host cells. Research suggests that VIP can reduce the cell surface expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, and Transmembrane Serine Protease 2 (TMPRSS2), a key protease that facilitates viral entry.[7][8] This reduction is reportedly mediated by the enzyme ADAM10, which is involved in the shedding of these proteins from the cell surface.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of this compound's interaction with SARS-CoV-2.

In-Vitro Viral Replication Assay

Objective: To quantify the inhibitory effect of this compound on SARS-CoV-2 replication in susceptible cell lines.

Methodology:

-

Cell Culture: Human lung epithelial cells (e.g., Calu-3) or primary human monocytes are cultured in appropriate media and conditions until they form a confluent monolayer.

-

Virus Infection: The cells are infected with a known titer of SARS-CoV-2.

-

Treatment: Immediately following infection, the cells are treated with varying concentrations of this compound. A vehicle control (placebo) is also included.

-

Incubation: The treated and control cells are incubated for a specified period (e.g., 24-48 hours) to allow for viral replication.

-

Quantification of Viral RNA: After incubation, the cell supernatant or cell lysate is collected. Viral RNA is extracted and quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR) targeting specific SARS-CoV-2 genes (e.g., RdRp, E, or N).

-

Data Analysis: The reduction in viral RNA levels in the this compound-treated groups is calculated relative to the vehicle control to determine the percentage of inhibition.

Molecular Docking of this compound with nsp10/nsp16

Objective: To predict the binding mode and affinity of this compound to the SARS-CoV-2 nsp10/nsp16 complex using computational methods.

Methodology:

-

Protein and Ligand Preparation: The 3D crystallographic structure of the SARS-CoV-2 nsp10/nsp16 complex is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling software.

-

Docking Software: A molecular docking program such as AutoDock Vina, Schrödinger's Glide, or similar is used.

-

Grid Box Generation: A grid box is defined around the active site or the entire surface of the nsp10/nsp16 complex to specify the search space for the ligand.

-

Docking Simulation: The docking algorithm is run to explore various possible conformations and orientations of this compound within the defined grid box, and the binding energy for each pose is calculated.

-

Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding mode based on the lowest binding energy and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. Visualization software like PyMOL or Chimera is used to inspect the interactions.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's interaction with the host cell to counteract SARS-CoV-2 effects.

Caption: Workflow for in-vitro assessment of this compound's antiviral activity.

References

- 1. View of Role of this compound in COVID-19 | BMH Medical Journal - ISSN 2348–392X [babymhospital.org]

- 2. emjreviews.com [emjreviews.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhaled this compound for the possible treatment of COVID-19 in patients at high risk for ARDS: study protocol for a randomized, placebo-controlled, and multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticipated pharmacological role of this compound on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Vasoactive Intestinal Peptide Can Reduce the Ability of SARS-Cov-2 to Infect Human Cells - Thailand Medical News [thailandmedical.news]

- 8. Vasoactive Intestinal Peptide (VIP) in COVID-19 Therapy—Shedding of ACE2 and TMPRSS2 via ADAM10 [ouci.dntb.gov.ua]

Methodological & Application

Aviptadil Administration Protocol for In Vivo Mouse Models of Acute Lung Injury

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), is a promising therapeutic agent for inflammatory conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). VIP is a naturally occurring neuropeptide with potent anti-inflammatory, immunomodulatory, and bronchodilatory properties.[1] It exerts its effects by binding to G-protein coupled receptors, primarily VPAC1 and VPAC2, which are widely expressed in the lungs.[2] This document provides detailed protocols for the administration of this compound in in vivo mouse models of lipopolysaccharide (LPS)-induced ALI, a common preclinical model for studying ARDS.

Mechanism of Action

This compound's therapeutic effects in the context of lung injury are mediated through its interaction with VPAC1 and VPAC2 receptors on various cell types in the lung, including alveolar type II cells, smooth muscle cells, and immune cells.[2][3] This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to the suppression of pro-inflammatory responses and the promotion of tissue protection.

Signaling Pathway

Upon binding to VPAC1 and VPAC2 receptors, which are G-protein-coupled receptors (GPCRs), this compound activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. This compound has been shown to prevent the degradation of I-κB, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Quantitative Data from In Vivo Mouse Models

The following tables summarize the expected quantitative outcomes of this compound administration in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. The data presented here is a synthesis of findings from multiple preclinical studies investigating the effects of vasoactive intestinal peptide (VIP) and its analogs.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cells (x10⁴/mL) | Neutrophils (x10⁴/mL) | Macrophages (x10⁴/mL) |

| Control (Saline) | 10.5 ± 2.1 | 0.5 ± 0.2 | 10.0 ± 2.0 |

| LPS + Vehicle | 85.3 ± 9.8 | 75.6 ± 8.5 | 9.7 ± 1.3 |

| LPS + this compound | 42.1 ± 5.3 | 35.8 ± 4.9 | 6.3 ± 0.9* |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Saline) | 25.4 ± 5.1 | 15.2 ± 3.8 | 10.1 ± 2.5 |

| LPS + Vehicle | 450.7 ± 55.2 | 850.3 ± 92.1 | 250.6 ± 30.4 |

| LPS + this compound | 210.3 ± 28.9 | 425.1 ± 50.7 | 125.8 ± 15.3** |

*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.

Table 3: Effect of this compound on Lung Edema and Myeloperoxidase (MPO) Activity

| Treatment Group | Lung Wet/Dry Weight Ratio | MPO Activity (U/g tissue) |

| Control (Saline) | 4.1 ± 0.3 | 50.7 ± 8.2 |

| LPS + Vehicle | 7.8 ± 0.6 | 450.2 ± 55.9 |

| LPS + this compound | 5.2 ± 0.4 | 220.1 ± 30.4 |

*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.

Table 4: Effect of this compound on Survival Rate in a Murine Sepsis Model

| Treatment Group | Survival Rate (%) |

| Sepsis + Vehicle | 20 |

| Sepsis + this compound | 60* |

p < 0.05 compared to Sepsis + Vehicle group.

Experimental Protocols

The following protocols are designed for the administration of this compound in a mouse model of LPS-induced ALI.

Experimental Workflow

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

A widely used and reproducible model for inducing ALI in mice involves the administration of LPS.

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

-

Procedure:

-

Prepare a stock solution of LPS in sterile PBS. A typical dose for intratracheal instillation is 5 mg/kg.[4]

-

Anesthetize the mouse using an appropriate method.

-

For intratracheal administration, place the anesthetized mouse in a supine position on an angled board.

-

Visualize the trachea through the oral cavity and carefully insert a catheter or a specialized device for intratracheal instillation.

-

Instill the LPS solution (typically 25-50 µL) into the lungs.

-

For intranasal administration, hold the anesthetized mouse in a supine position and apply small droplets of the LPS solution to the nares, allowing the mouse to inhale the liquid.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

This compound Administration Protocols

This compound can be administered through various routes. The following are protocols for intravenous, intraperitoneal, and intranasal administration. The timing of administration relative to LPS challenge is a critical parameter and should be optimized based on the study design (e.g., pre-treatment, concurrent, or post-treatment).

a. Intravenous (IV) Administration

-

Materials:

-

This compound

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Insulin syringes with a 29-31 gauge needle

-

-

Procedure:

-

Prepare a solution of this compound in sterile saline. A bolus dose of 5 nmol has been shown to be effective in a rat model and can be adapted for mice based on weight.[5]

-

Warm the mouse, particularly the tail, under a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a restrainer.

-

Clean the tail with an alcohol wipe.

-

Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

b. Intraperitoneal (IP) Administration

-

Materials:

-

This compound

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Tuberculin or insulin syringes with a 25-27 gauge needle

-

-

Procedure:

-

Prepare a solution of this compound in sterile saline.

-

Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure that the needle has not entered a blood vessel or internal organ.

-

Inject the this compound solution and withdraw the needle.

-

c. Intranasal (IN) Administration

-

Materials:

-

This compound

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Micropipette with fine tips

-

Anesthesia (optional, but recommended for precise delivery)

-

-

Procedure:

-

Prepare a solution of this compound in sterile saline.

-

If using anesthesia, anesthetize the mouse.

-

Hold the mouse in a supine position.

-

Using a micropipette, apply small droplets (5-10 µL) of the this compound solution to each nostril, allowing the mouse to inhale the liquid between droplets.

-

Keep the mouse in a supine position for a short period after administration to ensure the solution is absorbed and not expelled.

-

Assessment of Lung Injury

Following the experimental period (e.g., 24 hours post-LPS), various parameters can be assessed to quantify the extent of lung injury and the therapeutic effect of this compound.

-

Bronchoalveolar Lavage (BAL):

-

Euthanize the mouse.

-

Expose the trachea and insert a cannula.

-

Instill and withdraw a known volume of sterile PBS (e.g., 0.5-1.0 mL) into the lungs three times.

-

Pool the collected BAL fluid.

-

Analyze the BALF for total and differential cell counts (neutrophils, macrophages) and cytokine concentrations (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

-

-

Lung Wet-to-Dry Weight Ratio:

-

Euthanize the mouse and carefully excise the lungs.

-

Blot the lungs to remove excess blood and weigh them to obtain the wet weight.

-

Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (dry weight).

-

Calculate the wet/dry ratio as an indicator of pulmonary edema.[6]

-

-

Myeloperoxidase (MPO) Assay:

-

Homogenize a portion of the lung tissue.

-

Use a commercially available MPO assay kit to measure the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration into the lung tissue.[7]

-

-

Histopathology:

-

Fix the lungs with 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the sections under a microscope to assess for histological changes such as inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a preclinical mouse model of acute lung injury. The provided quantitative data serves as a benchmark for expected outcomes, and the detailed methodologies ensure the reproducibility of the experiments. The signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps. Adherence to these protocols will facilitate the generation of robust and reliable data in the evaluation of this compound as a treatment for ALI and ARDS.

References

- 1. Vasoactive intestinal peptide suppresses the NLRP3 inflammasome activation in lipopolysaccharide-induced acute lung injury mice and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. [Effects of vasoactive intestinal peptide on Toll-like receptor (TLR) 2 mRNA and TLR4 mRNA expression on acute lung injury induced by lipopolysaccharide in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxypeucedanin relieves LPS-induced acute lung injury by inhibiting the inflammation and maintaining the integrity of the lung air-blood barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: A Comparative Analysis of Inhaled vs. Intravenous Aviptadil Delivery in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), focusing on the comparative efficacy of inhaled and intravenous delivery routes in animal models of lung injury. The following sections detail quantitative data from relevant studies, experimental protocols for inducing lung injury and administering this compound, and visualizations of key pathways and workflows.

Introduction

This compound has demonstrated significant therapeutic potential in various preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Its mechanism of action involves binding to VPAC1 and VPAC2 receptors, which are abundant in the lungs, leading to anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[2] The choice of delivery route, either systemic (intravenous) or targeted (inhaled), is critical in optimizing its therapeutic index. Inhaled administration is hypothesized to achieve higher local concentrations in the lung tissue, offering a rapid onset of action while minimizing systemic side effects like hypotension, which can be associated with intravenous infusion.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of lung injury. It is important to note that direct head-to-head preclinical studies comparing inhaled and intravenous this compound are limited. The data presented here is compiled from available studies to facilitate a comparative assessment.

Table 1: Efficacy of Intravenous vs. Local this compound Administration in a Rat Lung Transplantation Model

| Parameter | Control (No VIP) | Intravenous VIP (3 µg/kg) | Flush Solution VIP (0.1 g/ml) |

| Partial O2 Tension (mm Hg) | 147.4 ± 71.4 | 373.4 ± 81.0 | 402.1 ± 64.8 |

| Peak Airway Pressure (mm Hg) | 19.7 ± 0.8 | 16.3 ± 1.0 | 16.7 ± 0.9 |

| Mean Pulmonary Arterial Pressure (mm Hg) | 36.3 ± 3.0 | Not Reported | 22.1 ± 2.2 |

| Wet-Dry Weight Ratio | 5.2 ± 0.2 | 5.2 ± 0.3 | 4.4 ± 0.2* |

| Serum Lipid Peroxide (nmol/ml) | 2.643 ± 0.913 | 0.325 ± 0.124 | 0.455 ± 0.147** |

*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data extracted from a study on reperfusion injury in a rat lung transplantation model.[3]

Table 2: Summary of this compound's Effects in Various Preclinical Models of Acute Lung Injury

| Animal Model | Lung Injury Induction | Key Findings with VIP/Aviptadil Treatment | Reference(s) |

| Rat | N-Dimethyl Daunomycin | Amelioration of lung injury | [1] |

| Rat (perfused lungs) | Xanthine/xanthine oxidase | Protection against oxidant-induced lung injury | [1] |

| Guinea pig | Paraquat | Attenuation of paraquat-induced lung injury | [1] |

| Rat | Hydrochloric acid | Reduction of pulmonary edema | [1][4] |

| Sheep, Dog | Platelet-activating factor | Protection against lung injury | [1] |

| Guinea pig | Phospholipase C | Attenuation of lung injury | [1] |

| Rat | Cobra venom factor (sepsis model) | Reduction of septic shock-related lung injury | [1] |

| Mice | Lipopolysaccharide (LPS) | Reduction in inflammatory cell influx and pro-inflammatory cytokines | [5][6] |

Experimental Protocols

The following are generalized protocols for inducing acute lung injury in rodents and for the administration of this compound via intravenous and inhaled routes, based on methodologies described in the literature.[3][5][7][8]

Protocol 1: Induction of Acute Lung Injury in Rodents using Lipopolysaccharide (LPS)

Objective: To create a reproducible model of acute lung injury that mimics key features of sepsis-induced ARDS.

Materials:

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal model: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)

Procedure for Intratracheal (IT) LPS Instillation (Direct Lung Injury):

-

Anesthetize the animal using a standard approved protocol.

-

Place the animal in a supine position on a surgical board.

-

Visualize the trachea through a small incision in the neck.

-

Using a fine-gauge needle and syringe, carefully instill a specific dose of LPS (e.g., 10 mg/kg in a small volume of saline) directly into the trachea.

-

Suture the incision and allow the animal to recover on a warming pad.

-

Monitor the animal for signs of respiratory distress. Lung injury typically develops over the next 4-24 hours.[8]

Procedure for Intravenous (IV) LPS Injection (Indirect Lung Injury):

-

Warm the animal to dilate the tail veins.

-

Restrain the animal appropriately.

-

Inject a specific dose of LPS (e.g., 10 mg/kg dissolved in sterile saline) into a lateral tail vein.

-

Return the animal to its cage and monitor for signs of systemic illness and respiratory distress. Lung injury typically develops within 24-48 hours.[8]

Protocol 2: Administration of this compound

A. Intravenous Administration:

-

Prepare a stock solution of this compound in sterile saline at the desired concentration.

-

For bolus administration, inject the calculated dose (e.g., 3 µg/kg) slowly into a tail vein of the restrained animal.[3]

-

For continuous infusion, an indwelling catheter can be surgically placed in a suitable vein (e.g., jugular vein). The catheter is then connected to an infusion pump to deliver this compound at a constant rate over a specified period.

B. Inhaled (Nebulized) Administration:

-

Prepare a solution of this compound in sterile saline suitable for nebulization.

-

Place the animal in a whole-body exposure chamber or use a nose-only inhalation system.

-

Connect a nebulizer (e.g., ultrasonic or jet nebulizer) to the chamber or nose-only port.

-

Nebulize the this compound solution for a predetermined duration (e.g., 30-60 minutes). The concentration of the solution and the duration of nebulization will determine the delivered dose.

-

Ensure proper ventilation and monitoring of the animal during and after the procedure.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparing inhaled and intravenous delivery in a preclinical model of ARDS.

Caption: this compound signaling pathway via VPAC receptors.

Caption: Preclinical workflow for comparing this compound delivery.

References

- 1. ijrc.in [ijrc.in]

- 2. emjreviews.com [emjreviews.com]

- 3. Vasoactive intestinal peptide ameliorates reperfusion injury in rat lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]